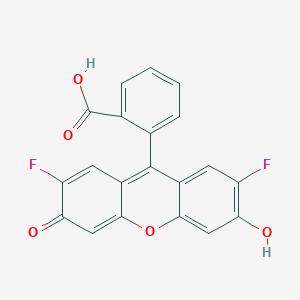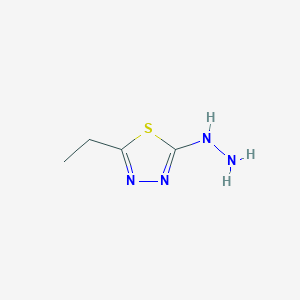
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole (EHPT) is a heterocyclic organic compound that has gained attention due to its potential application in the field of medicinal chemistry. EHPT belongs to the class of thiadiazole derivatives, which have been studied extensively for their pharmacological properties. EHPT has been reported to possess a wide range of biological activities, including anticancer, antitubercular, and antifungal properties.
Mecanismo De Acción
The exact mechanism of action of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole is not well understood. However, it has been proposed that 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole exerts its biological activity through the inhibition of various enzymes and proteins involved in cell proliferation and survival. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been reported to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been reported to exhibit antitubercular activity by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been shown to possess antifungal activity by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole also has several limitations. It is a highly reactive compound and requires careful handling. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole is also relatively unstable and can decompose over time, which can affect its biological activity.
Direcciones Futuras
There are several future directions for the study of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole. One potential area of research is the development of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole derivatives with improved biological activity and stability. Another area of research is the investigation of the mechanism of action of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole and its derivatives. Further studies are also needed to evaluate the safety and toxicity of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole in vivo. Overall, 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has the potential to be a valuable tool in the field of medicinal chemistry and warrants further investigation.
Métodos De Síntesis
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole can be synthesized by the reaction of 2-ethyl-5-nitro-1,3,4-thiadiazole with hydrazine hydrate in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the reduction of the nitro group to the amino group, followed by the reaction with hydrazine hydrate to form the hydrazine derivative. The final product is obtained by the removal of the water molecule from the hydrazine derivative.
Aplicaciones Científicas De Investigación
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to possess a wide range of biological activities, including anticancer, antitubercular, and antifungal properties. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antitubercular activity against Mycobacterium tuberculosis, the bacteria responsible for causing tuberculosis. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been shown to possess antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes.
Propiedades
Número CAS |
116035-53-1 |
|---|---|
Nombre del producto |
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole |
Fórmula molecular |
C4H8N4S |
Peso molecular |
144.2 g/mol |
Nombre IUPAC |
(5-ethyl-1,3,4-thiadiazol-2-yl)hydrazine |
InChI |
InChI=1S/C4H8N4S/c1-2-3-7-8-4(6-5)9-3/h2,5H2,1H3,(H,6,8) |
Clave InChI |
XVDDGCIIUDCQMW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NN |
SMILES canónico |
CCC1=NN=C(S1)NN |
Sinónimos |
1,3,4-Thiadiazole,2-ethyl-5-hydrazino-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




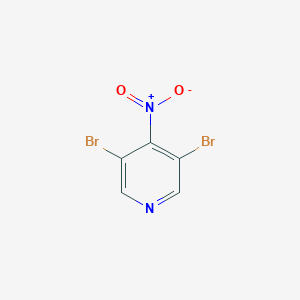
![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)
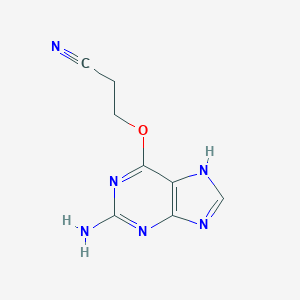


![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)


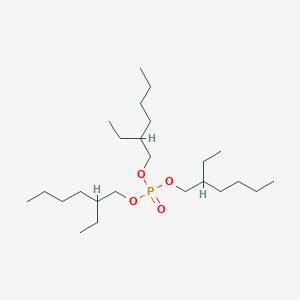
![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)
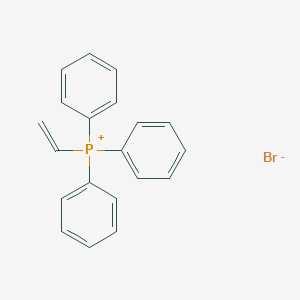
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)
